molecular formula C10H12FNO2 B1636660 N-(2-fluorophenyl)-2-methylAlanine

N-(2-fluorophenyl)-2-methylAlanine

Cat. No.: B1636660
M. Wt: 197.21 g/mol
InChI Key: NAJJRLSECXWCFB-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-2-methylAlanine is a fluorinated alanine derivative characterized by a 2-fluorophenyl group attached to the amino group and a methyl substituent at the β-carbon of the alanine backbone.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

2-(2-fluoroanilino)-2-methylpropanoic acid

InChI

InChI=1S/C10H12FNO2/c1-10(2,9(13)14)12-8-6-4-3-5-7(8)11/h3-6,12H,1-2H3,(H,13,14)

InChI Key

NAJJRLSECXWCFB-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)NC1=CC=CC=C1F

Canonical SMILES

CC(C)(C(=O)O)NC1=CC=CC=C1F

sequence

X

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-methylAlanine typically involves the reaction of 2-fluoroaniline with a suitable precursor of methylpropanoic acid. One common method is the nucleophilic substitution reaction where 2-fluoroaniline reacts with a halogenated derivative of methylpropanoic acid under basic conditions. The reaction is often facilitated by the presence of a base such as potassium carbonate or sodium hydroxide, which helps in the deprotonation of the amine group, making it more nucleophilic .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-methylAlanine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroaniline group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target molecule. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Chemistry

The table below compares N-(2-fluorophenyl)-2-methylAlanine with key alanine-based pesticides and related derivatives:

Compound Name Molecular Formula Substituents (N-Aryl Group) Acyl Group Molecular Weight (g/mol) Primary Use
This compound C₁₁H₁₃FNO₂ 2-Fluorophenyl Methyl (β-carbon) ~210.23* Not reported (Research)
Benalaxyl C₂₀H₂₃NO₃ 2,6-Dimethylphenyl Phenylacetyl 325.40 Fungicide
Metalaxyl C₁₅H₂₁NO₄ 2,6-Dimethylphenyl Methoxyacetyl 279.33 Fungicide
Furalaxyl C₁₇H₁₉NO₄ 2,6-Dimethylphenyl Furanylcarbonyl 301.34 Fungicide
N-(2-Ethyl-6-methylphenyl)-L-alanine C₁₂H₁₇NO₂ 2-Ethyl-6-methylphenyl None (free amino) 207.27 Intermediate/Custom synthesis

Key Observations :

  • Substituent Effects : The 2-fluorophenyl group in the target compound introduces stronger electronegativity compared to the 2,6-dimethylphenyl groups in agrochemical analogs. This may reduce π-π stacking interactions but enhance dipole-mediated binding in biological systems .
Physicochemical and Electronic Properties
  • For example, benalaxyl (logP ~3.5) is less polar than this compound (estimated logP ~2.8*) due to the latter’s free carboxylic acid group .
  • Hydrogen Bonding : The 2-fluorophenyl group may participate in weak C–H···F interactions, while the carboxylic acid enables strong O–H···O/N bonds, contrasting with the ester or amide functionalities in agrochemicals .

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